B1576296 Kalata B12

Kalata B12

Cat. No.: B1576296
Attention: For research use only. Not for human or veterinary use.
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Description

Kalata B12 is a cyclotide, a family of plant-derived cyclic peptides stabilized by three disulfide bonds forming a cystine knot. Unlike most cyclotides, this compound uniquely substitutes the conserved glutamic acid (Glu) residue in loop 1 with aspartic acid (Asp) . This substitution impacts its structural stability and bioactivity. Cyclotides are renowned for their resistance to thermal, chemical, and enzymatic degradation, making them promising scaffolds for drug design . This compound, isolated from Oldenlandia affinis, shares the cyclic cystine knot motif but exhibits reduced hemolytic and membrane-disrupting activities compared to prototypic cyclotides like Kalata B1 .

Properties

bioactivity

Antimicrobial

sequence

GSLCGDTCFVLGCNDSSCSCNYPICVKD

Origin of Product

United States

Comparison with Similar Compounds

Conserved Residues and Structural Deviations

Cyclotides typically feature a conserved Glu in loop 1, critical for hydrogen bonding with loop 3 and structural stability. Kalata B12’s Asp substitution disrupts this network, leading to increased conformational flexibility . In contrast:

  • Kalata B1 (Möbius subfamily): Retains Glu6 in loop 1, stabilizing a rigid hydrophobic patch essential for membrane interaction .
  • Cycloviolacin O2 (Bracelet subfamily): Contains Glu6 but exhibits greater hydrophobicity in loops 2 and 5, enhancing membrane disruption .
  • Kalata B7 (Möbius subfamily): Shares structural homology with B1 but has a positively charged residue in loop 2, reducing hydrophobic surface area .

Table 1: Key Structural Features of Cyclotides

Cyclotide Subfamily Conserved Glu in Loop 1 Hydrophobic Patch Characteristics Structural Stability
This compound Möbius Asp (E→D mutation) Reduced hydrophobic exposure Moderate (flexible)
Kalata B1 Möbius Glu6 Large hydrophobic patch (loops 5/6) High
Cycloviolacin O2 Bracelet Glu6 Extended hydrophobic regions (loops 2/5) High
Kalata B7 Möbius Glu6 Smaller hydrophobic interface (loop 2 gap) Moderate

Functional Comparison: Bioactivity and Mechanisms

Hemolytic and Membrane-Disrupting Activities

The Asp substitution in this compound abolishes its hemolytic activity, unlike Kalata B1 and Cycloviolacin O2, which disrupt membranes via hydrophobic interactions .

  • Kalata B1 : IC₅₀ = 5.0 μM (14-hour hemolysis assay) .
  • Cycloviolacin O2 : 10-fold greater lytic activity than B1, selective for anionic membranes .
  • Kalata B8 : Lacks hemolytic activity despite structural homology, attributed to hydrophilic residues in loop 6 .

Table 2: Hemolytic and Anti-HIV Activities

Cyclotide Hemolytic Activity (IC₅₀) Anti-HIV Activity (EC₅₀) Key Functional Residues
This compound Inactive Not reported Asp in loop 1
Kalata B1 5.0 μM 0.9 μM Glu6, Arg28
Cycloviolacin O2 0.5 μM 0.2 μM Glu6, Trp23

Mechanistic Insights

Cyclotides primarily act via membrane disruption, facilitated by surface-exposed hydrophobic patches. Kalata B1’s D-enantiomer retains ~50% hemolytic activity, confirming chirality-independent lipid interactions . In contrast, this compound’s reduced hydrophobicity and flexibility impair membrane aggregation, critical for pore formation .

Stability and Folding Efficiency

Proteolytic and Thermal Stability

Kalata B1 retains >95% integrity after 5 hours with chymotrypsin, while linear analogs degrade rapidly . This compound’s folding efficiency is reduced due to disrupted hydrogen bonding, though its cyclic backbone still confers resistance compared to linear peptides .

Table 3: Stability Metrics

Cyclotide Proteolytic Stability (5h) Folding Efficiency Thermal Denaturation (Tm)
This compound Moderate (~70% intact) Reduced Not reported
Kalata B1 High (>95% intact) High >80°C
Cycloviolacin O2 High High >85°C

Implications for Drug Design

The conserved Glu in cyclotides is a hotspot for engineering:

  • Kalata B1 Mutants : Lysine substitutions in loops 3/6 enhance nematocidal activity without compromising stability .
  • Cycloviolacin O2 : Methylation of Glu6 increases membrane disruption, suggesting tunable hydrophobicity .
  • This compound : Serves as a model for studying the role of charged residues in cyclotide dynamics .

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